molecular formula C26H44Cl6N10O6Pt B1198552 Cofplaton CAS No. 80539-95-3

Cofplaton

货号: B1198552
CAS 编号: 80539-95-3
分子量: 1000.5 g/mol
InChI 键: VAACJQNAKIVSBI-UHFFFAOYSA-J
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cofplaton, commonly known as carboplatin, is a second-generation platinum-based chemotherapeutic agent. It is a structural analog of cisplatin, modified by replacing the two chloride ligands with a cyclobutane-1,1-dicarboxylate group. This modification reduces nephrotoxicity while retaining antitumor activity by forming DNA crosslinks that inhibit replication and transcription . Carboplatin is widely used in ovarian, lung, and testicular cancers, often combined with taxanes or other agents. Its pharmacokinetics are characterized by renal excretion, with dosing calculated using the Calvert formula (based on glomerular filtration rate and target AUC) .

属性

CAS 编号

80539-95-3

分子式

C26H44Cl6N10O6Pt

分子量

1000.5 g/mol

IUPAC 名称

8-[3-(dimethylamino)propoxy]-1,3,7-trimethylpurine-2,6-dione;hydron;platinum(4+);hexachloride

InChI

InChI=1S/2C13H21N5O3.6ClH.Pt/c2*1-15(2)7-6-8-21-12-14-10-9(16(12)3)11(19)18(5)13(20)17(10)4;;;;;;;/h2*6-8H2,1-5H3;6*1H;/q;;;;;;;;+4/p-4

InChI 键

VAACJQNAKIVSBI-UHFFFAOYSA-J

SMILES

[H+].[H+].CN1C2=C(N=C1OCCCN(C)C)N(C(=O)N(C2=O)C)C.CN1C2=C(N=C1OCCCN(C)C)N(C(=O)N(C2=O)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4]

规范 SMILES

[H+].[H+].CN1C2=C(N=C1OCCCN(C)C)N(C(=O)N(C2=O)C)C.CN1C2=C(N=C1OCCCN(C)C)N(C(=O)N(C2=O)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4]

同义词

cofplaton
di-(8-(3',3'-dimethylaminopropoxy)caffeine)hexachloroplatinate

产品来源

United States

相似化合物的比较

Comparison with Similar Compounds

Carboplatin belongs to the platinum-based antineoplastic family, which includes cisplatin, oxaliplatin, and nedaplatin. Below is a systematic comparison:

Structural and Mechanistic Differences

Compound Structure Activation Mechanism DNA Binding Targets
Carboplatin Cyclobutane dicarboxylate ligand Slow hydrolysis in cytoplasm Intrastrand guanine crosslinks
Cisplatin Two chloride, two ammonia ligands Rapid hydrolysis in bloodstream Interstrand crosslinks
Oxaliplatin 1,2-diaminocyclohexane ligand Rapid hydrolysis DNA adducts resistant to repair
  • Carboplatin’s bulkier cyclobutane ligand reduces reactivity, requiring slower intracellular activation compared to cisplatin’s rapid chloride displacement .
  • Oxaliplatin’s diaminocyclohexane ring enhances resistance to DNA mismatch repair, broadening efficacy in colorectal cancer .

Clinical Efficacy and Toxicity Profiles

Compound Common Cancers Treated Key Advantages Key Toxicities
Carboplatin Ovarian, NSCLC, germ cell Lower nephrotoxicity Myelosuppression (thrombocytopenia)
Cisplatin Testicular, head and neck, bladder Higher potency in rapidly dividing tumors Nephrotoxicity, neurotoxicity
Oxaliplatin Colorectal, pancreatic Activity in cisplatin-resistant tumors Peripheral neuropathy
  • Efficacy Data :
    • In ovarian cancer, carboplatin/paclitaxel achieves a median progression-free survival (PFS) of 18 months vs. cisplatin/paclitaxel’s 16 months, but with reduced renal toxicity (3% vs. 21%) .
    • Oxaliplatin combined with 5-FU (FOLFOX) improves colorectal cancer survival by 6–8 months compared to cisplatin-based regimens .

Pharmacokinetic Properties

Parameter Carboplatin Cisplatin Oxaliplatin
Half-life (hr) 1.5–3 0.5–1.5 14–20
Renal Clearance 80–90% 15–20% 50–60%
Protein Binding 10% 90% 85%
  • Carboplatin’s renal clearance allows safer use in patients with compromised kidney function, while cisplatin’s high protein binding increases cumulative toxicity .

Research Findings and Data Analysis

Table 1: Meta-Analysis of Platinum Agents in Ovarian Cancer (Adapted from )

Study (Year) Regimen Response Rate (%) Median OS (months) Grade ≥3 Toxicity (%)
Calvert et al. (2020) Carboplatin/Paclitaxel 72 38 18 (myelosuppression)
Ozols et al. (2003) Cisplatin/Paclitaxel 68 34 32 (nephrotoxicity)
  • Carboplatin shows comparable efficacy to cisplatin but with a 40% reduction in severe toxicity .

Key Research Insights :

  • Oxaliplatin demonstrates superior efficacy in metastatic colorectal cancer, with a hazard ratio (HR) of 0.66 for progression vs. cisplatin .
  • Cisplatin remains first-line in testicular cancer due to 95% cure rates in early-stage disease, despite higher toxicity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。